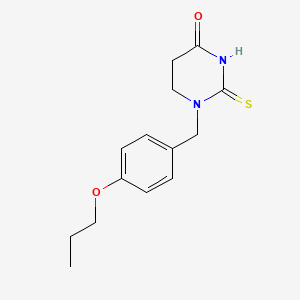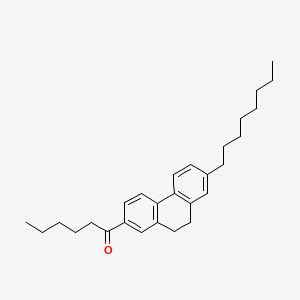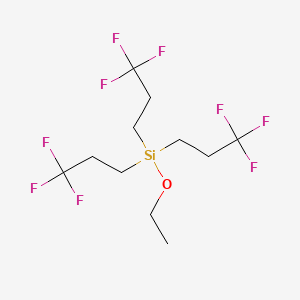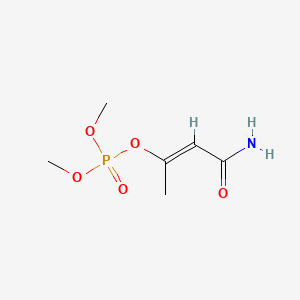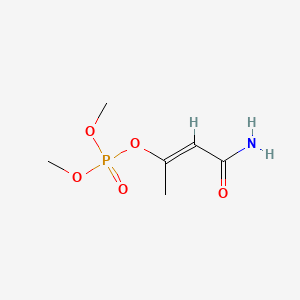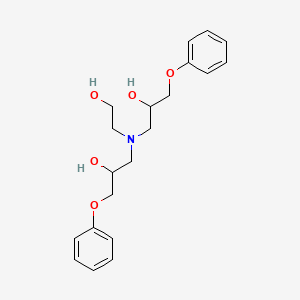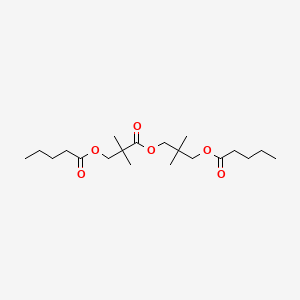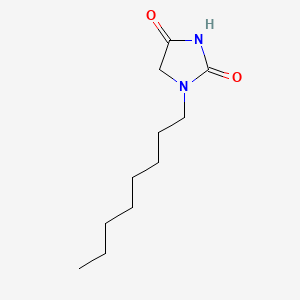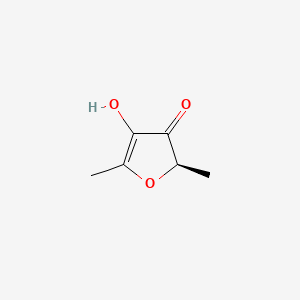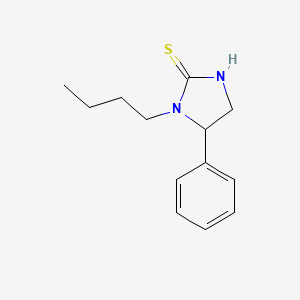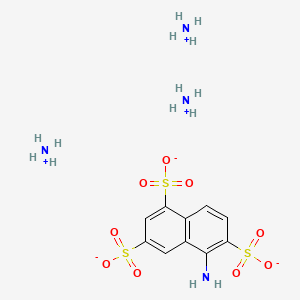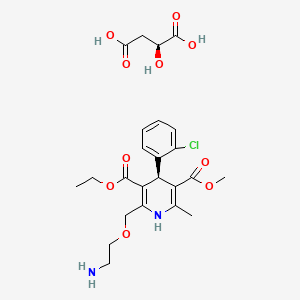
Levamlodipine malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levamlodipine malate is a pharmacologically active enantiomer of amlodipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and anginaThis compound is known for its high selectivity and efficacy in blocking L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levamlodipine malate can be synthesized from (R,S)-amlodipine through a chiral resolution process. The (R,S)-amlodipine is reacted with a resolving agent to separate the enantiomers, followed by the reaction with maleic acid to form the malate salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale chiral resolution techniques and continuous flow reactors to optimize the yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, with the recycling of solvents and reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Levamlodipine malate undergoes various chemical reactions, including:
Oxidation: Levamlodipine can be oxidized to form inactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Levamlodipine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions are typically inactive metabolites, which are excreted from the body. The primary metabolic pathway involves the dehydrogenation of levamlodipine to a pyridine metabolite .
Wissenschaftliche Forschungsanwendungen
Levamlodipine malate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying chiral resolution and enantiomeric purity.
Biology: Investigated for its effects on calcium signaling pathways in various cell types.
Medicine: Extensively studied for its antihypertensive and antianginal properties.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Levamlodipine malate exerts its effects by blocking the transmembrane influx of calcium through L-type calcium channels into vascular and cardiac smooth muscles. This results in vasodilation and a subsequent decrease in blood pressure. The compound has a higher affinity for vascular smooth muscle compared to cardiac muscle, which contributes to its selectivity and efficacy .
Vergleich Mit ähnlichen Verbindungen
Levamlodipine malate is often compared with other calcium channel blockers, such as amlodipine besylate. While both compounds are effective in treating hypertension, this compound has been shown to have a lower incidence of adverse reactions, such as peripheral edema and headache. Additionally, this compound is more cost-effective and provides similar or better therapeutic outcomes compared to amlodipine besylate .
Similar Compounds
- Amlodipine besylate
- Nifedipine
- Felodipine
- Isradipine
This compound stands out due to its higher selectivity for vascular smooth muscle and its lower side effect profile .
Eigenschaften
CAS-Nummer |
736178-83-9 |
|---|---|
Molekularformel |
C24H31ClN2O10 |
Molekulargewicht |
543.0 g/mol |
IUPAC-Name |
3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H25ClN2O5.C4H6O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-2(4(8)9)1-3(6)7/h5-8,17,23H,4,9-11,22H2,1-3H3;2,5H,1H2,(H,6,7)(H,8,9)/t17-;2-/m00/s1 |
InChI-Schlüssel |
ICLGPDCMPQYWIA-OSRSGTIQSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C([C@@H](C(=O)O)O)C(=O)O |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(C(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


